6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chloro group at position 6 and a difluoromethyl group at position 2. Its molecular formula is C₇H₅ClF₂N₃, with a molecular weight of 217.6 g/mol and a predicted logP (XLogP3) of 2.8, indicating moderate lipophilicity .
Properties
IUPAC Name |
6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2N3/c8-5-1-3(6(9)10)4-2-11-13-7(4)12-5/h1-2,6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVFDYOBDIBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279829-79-6 | |
| Record name | 6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function. This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism, making it an effective fungicide.
Pharmacokinetics
The effectiveness of this compound as a fungicide suggests that it has good bioavailability.
Result of Action
The result of the action of this compound is the death of the organism it targets. By inhibiting the mitochondrial complex I, it disrupts the energy production of the cell, leading to cell death.
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used in the agrochemical industry, suggesting that it is stable and effective in various environmental conditions.
Biological Activity
6-Chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
- Molecular Formula : C7H5ClF2N3
- Molecular Weight : 195.58 g/mol
- CAS Number : 1279829-79-6
The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities including anti-inflammatory and analgesic effects. The introduction of the difluoromethyl group is expected to enhance its pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, a study by Kumar et al. demonstrated that compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Research has shown that this compound exhibits notable anti-inflammatory activity. A comparative analysis highlighted its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The selectivity index for COX-2 inhibition was reported to be significantly higher than for COX-1, suggesting a favorable safety profile.
| Compound | IC50 (μg/mL) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.02 | 80.03 |
| Celecoxib | 0.04 | 95.84 |
Analgesic Activity
In vivo studies have demonstrated that this compound possesses analgesic properties comparable to established analgesics like diclofenac. The effectiveness was evaluated using the carrageenan-induced paw edema model in rats, showing significant reduction in inflammation and pain.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity :
-
Cytotoxicity Assessment :
- A cytotoxicity assay conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth with IC50 values ranging from 10 to 30 μM across different cell types .
- The study concluded that structural modifications significantly influenced the anticancer activity of pyrazolo derivatives.
Comparison with Similar Compounds
Substitution at Position 2: Tautomeric and Structural Effects
- 6-Chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine (C₈H₆ClF₂N₃, MW 217.6 g/mol):
The 2-methyl substitution shifts the tautomer to the 2H-form, altering the nitrogen hybridization and electronic properties. This derivative exhibits a predicted density of 1.56 g/cm³ and boiling point of 336.7°C , suggesting enhanced thermal stability compared to the 1H tautomer . - Its higher molecular weight may also affect solubility .
Substitution at Position 4: Functional Group Variations
- 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (C₈H₇ClN₃O, MW 212.62 g/mol):
Replacing the difluoromethyl group with a methoxy substituent increases electron density at position 4, which could enhance interactions with polar residues in target proteins. However, the loss of fluorine atoms may reduce metabolic stability . - This derivative has shown promise in antimicrobial studies .
Hybrid Scaffolds with Additional Rings
- However, the larger size may reduce bioavailability .
Antimicrobial Activity
- The target compound’s difluoromethyl group may enhance membrane permeability compared to analogs like 6-chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine , which relies on polar interactions .
- Derivatives with thiourea or azetidinone groups at position 3 (e.g., compounds 4a–9c) demonstrate broad-spectrum antimicrobial activity, with MIC values as low as 1 µg/mL against fungal strains .
Kinase Inhibition
- The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitors. For example, APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine) inhibits Kit kinase with IC₅₀ < 10 nM . The target compound’s difluoromethyl group could mimic ATP’s hydrophobic pockets more effectively than bulkier substituents like isopropyl .
Physicochemical and Pharmacokinetic Comparisons
Preparation Methods
Starting Materials and Key Intermediates
- 5-Aminopyrazole derivatives serve as the nucleophilic component.
- Difluoromethyl-substituted electrophiles or precursors such as difluoromethylated azlactones or ketoesters enable the introduction of the difluoromethyl group.
- Chlorination at the 6-position can be introduced either by using chlorinated starting materials or by post-synthetic halogenation.
One-Pot Solvent-Free Condensation Followed by Superbases-Mediated Aromatization
A notable, efficient method involves a two-step one-pot synthesis:
- Step 1: Heating 5-aminopyrazole with an appropriate azlactone derivative under solvent-free conditions at elevated temperatures (~150 °C) to form a tetrahydro-pyrazolo[3,4-b]pyridinone intermediate.
- Step 2: Treatment of this intermediate with a superbasic medium such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 150 °C to induce elimination of benzamide and aromatization, yielding the pyrazolo[3,4-b]pyridin-6-one derivative.
This method has demonstrated yields up to 81% for 4-aryl derivatives and is adaptable for various substituents, including halogens and difluoromethyl groups.
Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridin-6-one Synthesis
| Entry | Step 1 Conditions | Step 2 Conditions | Yield (%) |
|---|---|---|---|
| 1 | 150 °C, 40 min (solvent-free) | KOH (1 equiv), DMSO, 90 °C, 6 h | Trace |
| 2 | Same as entry 1 | KOH (1 equiv), DMSO, 150 °C, 6 h | 58 |
| 3 | Same as entry 1 | KOH (1.5 equiv), DMSO, 150 °C, 3.5 h | 63 |
| 4 | Same as entry 1 | t-BuOK (1.5 equiv), DMSO, 150 °C, 1.5 h | 81 |
| 5 | Step 1 then t-BuOK addition | DMSO, 150 °C, 1.5 h | 73 |
| 6 | Step 1 in DMSO, then t-BuOK | 150 °C, 1.5 h | 60 |
Note: The best yields were achieved using t-BuOK in DMSO at 150 °C for 1.5 h, highlighting the importance of the superbasic medium for efficient aromatization.
Mechanistic Insights
The reaction proceeds via:
- Condensation of 5-aminopyrazole with azlactone to form a dihydro intermediate containing a benzamide moiety.
- Base-induced elimination of benzamide in a superbasic environment, facilitating ring aromatization to the pyrazolo[3,4-b]pyridin-6-one core.
- Substituent tolerance includes electron-donating and electron-withdrawing groups, with yields moderately affected by electronic effects.
This domino reaction mechanism is supported by prior studies on enamines and azlactones, providing a rational synthetic route to fused pyridine derivatives.
Adaptation for Difluoromethyl and Chloro Substituents
To specifically prepare this compound:
- Chlorine substitution at the 6-position can be introduced via chlorinated 5-aminopyrazole precursors or by selective chlorination of the pyrazolo[3,4-b]pyridine ring post-synthesis.
- Difluoromethyl group introduction can be achieved by employing difluoromethyl-substituted azlactones or via difluoromethylation reagents applied to the intermediate or final heterocycle.
Commercial availability data indicates the compound with CAS No. 1279829-79-6 and molecular formula C7H4ClF2N3, confirming its characterization and storage conditions, although detailed synthetic routes are proprietary or less reported openly.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | 5-Aminopyrazole derivatives, difluoromethyl azlactones or ketoesters |
| Reaction type | One-pot condensation and base-induced aromatization |
| Solvent | Solvent-free for condensation; DMSO for aromatization |
| Base | Potassium tert-butoxide (t-BuOK) preferred for elimination step |
| Temperature | 150 °C for both condensation and aromatization |
| Reaction time | 40 min (condensation), 1.5–6 h (aromatization) |
| Yield | 55–81% depending on substituents and conditions |
| Notes | Electron-donating substituents may reduce yield |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling pyrazole intermediates with chlorinated pyridine derivatives under controlled conditions. Key steps include:
- Using Pd-catalyzed cross-coupling reactions for introducing the difluoromethyl group .
- Optimizing temperature (80–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield and purity .
- Employing continuous flow chemistry for scalable production in industrial research settings .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1D and 2D NMR : Critical for confirming regiochemistry and tautomeric forms. H NMR identifies proton environments, while C NMR and DEPT resolve carbon frameworks. 2D experiments (e.g., COSY, HETCOR) map connectivity .
- HRMS : Validates molecular formula and purity .
- X-ray crystallography : Resolves absolute configuration in crystalline forms .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Ethanol or dichloromethane is preferred for synthetic applications .
- Stability : Degrades under prolonged exposure to strong acids/bases. Store at –20°C under inert atmosphere to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does the substitution pattern (e.g., difluoromethyl at position 4) influence biological activity and selectivity toward kinase targets?
- Methodological Answer :
- The difluoromethyl group enhances lipophilicity, improving membrane permeability and target engagement. In FGFR1 kinase inhibition, this substituent contributes to a 1,200-fold selectivity over VEGFR2 due to steric and electronic complementarity in the ATP-binding pocket .
- Comparative SAR studies with methyl or chloro analogs show reduced potency, highlighting the importance of fluorine’s electronegativity and hydrogen-bonding potential .
Q. How can researchers address discrepancies in biological activity data across studies involving pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Standardize assays : Use isogenic cell lines and consistent enzyme concentrations to minimize variability .
- Control tautomerism : Characterize tautomeric ratios via N NMR, as 1H-pyrazolo[3,4-b]pyridine derivatives exhibit pH-dependent isomerism affecting binding .
- Meta-analysis : Compare synthetic routes (e.g., microwave-assisted vs. traditional heating) to identify yield-dependent activity trends .
Q. What computational or experimental approaches elucidate the binding mechanisms of this compound with enzymes like FGFR1?
- Methodological Answer :
- Molecular docking : Map interactions between the pyrazolo[3,4-b]pyridine core and kinase hinge regions (e.g., N(1)-H forms a critical hydrogen bond with Ala564 in FGFR1) .
- Alanine scanning mutagenesis : Validate key residues (e.g., Glu531) involved in binding .
- MD simulations : Assess conformational stability of ligand-enzyme complexes over 100-ns trajectories .
Q. How do tautomeric forms or isomerism in pyrazolo[3,4-b]pyridine derivatives affect reactivity and pharmacological profiles?
- Methodological Answer :
- Tautomerism : The 1H- and 2H-pyrazolo[3,4-b]pyridine tautomers exhibit distinct electronic profiles. For example, the 1H form enhances π-stacking in enzyme active sites, while the 2H form favors solubility .
- Isomerism : Positional isomerism (e.g., pyrazolo[3,4-b] vs. [4,3-c] pyridines) alters steric hindrance, impacting inhibition of targets like PARP or EGFR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
